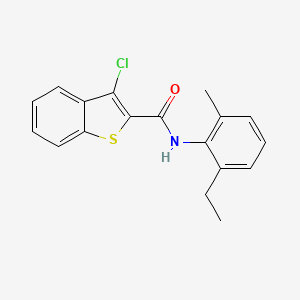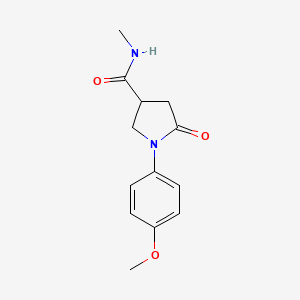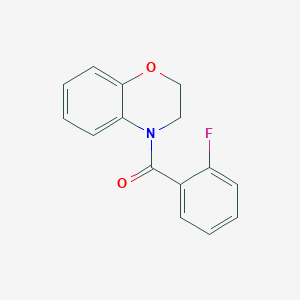
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an amine, such as 2-ethyl-6-methylaniline, under appropriate conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-ethyl-6-methylphenyl)benzamide
- 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide
Uniqueness
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H16ClNOS |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16ClNOS/c1-3-12-8-6-7-11(2)16(12)20-18(21)17-15(19)13-9-4-5-10-14(13)22-17/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
ITFRFEXSLYBDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}pentanoic acid](/img/structure/B11122585.png)
![3-propoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122589.png)
![3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11122602.png)

![1-benzyl-5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122609.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B11122612.png)
![Ethyl 4-({[6-chloro-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11122620.png)
![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)
![N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B11122629.png)

![5-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11122645.png)
![2-ethoxy-4-{(Z)-[5-methyl-6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11122649.png)
![{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone](/img/structure/B11122654.png)

